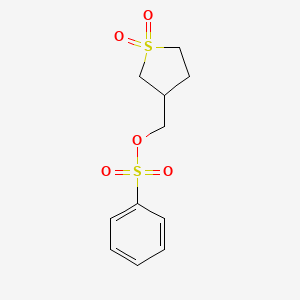
(1,1-Dioxothiolan-3-yl)methyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxothiolan-3-yl)methyl benzenesulfonate is an organic compound that features a thiolane ring with a sulfonate ester group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothiolan-3-yl)methyl benzenesulfonate typically involves the reaction of thiolane derivatives with benzenesulfonyl chloride under basic conditions. A common method includes:
Starting Materials: Thiolane-3-methanol and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Solvent: Anhydrous dichloromethane is often used as the solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: (1,1-Dioxothiolan-3-yl)methyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate ester group to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
(1,1-Dioxothiolan-3-yl)methyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,1-Dioxothiolan-3-yl)methyl benzenesulfonate involves its interaction with specific molecular targets. The sulfonate ester group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The thiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
(1,1-Dioxothiolan-3-yl)methyl dithiocarbamate: Similar structure but with a dithiocarbamate group instead of a sulfonate ester.
Benzenesulfonyl chloride: A simpler compound with a sulfonyl chloride group instead of a thiolane ring.
Propiedades
IUPAC Name |
(1,1-dioxothiolan-3-yl)methyl benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S2/c12-17(13)7-6-10(9-17)8-16-18(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECBGYTXJCTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1COS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5114957.png)
![[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5114960.png)
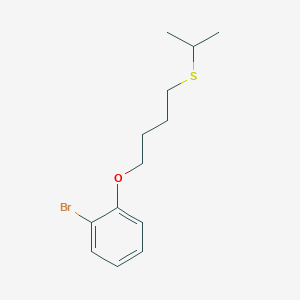
![2,4-dichloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5114972.png)
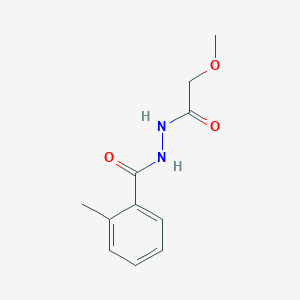
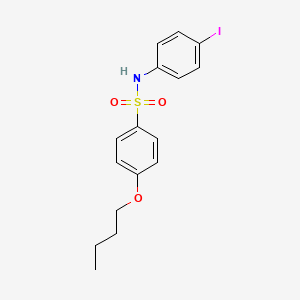
![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5114984.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5114987.png)
![1,3-diethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5115002.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B5115009.png)
![2-(4-bromo-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5115015.png)
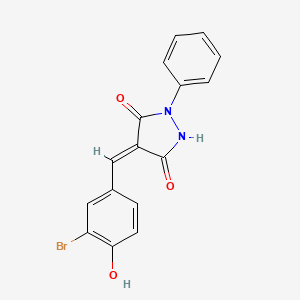
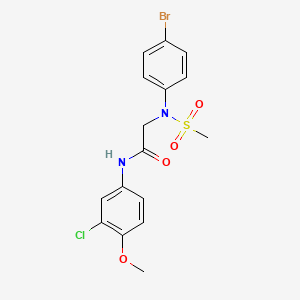
![3-[2-[(E)-2-(N-acetylanilino)ethenyl]-3-ethyl-6-(trifluoromethylsulfonyl)benzimidazol-3-ium-1-yl]propane-1-sulfonate](/img/structure/B5115037.png)
